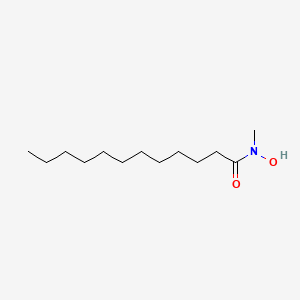

Dodecanamide, N-hydroxy-N-methyl-

Description

Contextualization of N-Hydroxy Amides within Organic and Medicinal Chemistry

The N-hydroxy amide functional group, also known as a hydroxamic acid, is a cornerstone in the field of medicinal chemistry. These groups are characterized by their ability to act as potent proton donors and effective chelators of metal cations. nih.gov This latter property is particularly significant as it allows them to interact with the metal centers of various enzymes, most notably metalloproteinases. As a result, hydroxamic acid derivatives have been extensively investigated as inhibitors of enzymes like histone deacetylases (HDACs), which play a role in cancer progression. nih.govresearchgate.net

In organic synthesis, the creation of N-hydroxy amides can be a complex process, but various methods have been developed to facilitate their production. google.com These methods are crucial for incorporating the N-hydroxy amide group into larger, more complex molecules, including peptides. When integrated into a peptide backbone, N-hydroxy amides can influence the molecule's secondary structure, such as promoting the formation of β-sheets, which can be a valuable tool in the design of constrained peptidomimetics. nih.gov Furthermore, the N-hydroxy amide group is often used as a bioisostere for the amide bond in drug design to enhance metabolic stability and improve pharmacokinetic profiles.

Significance of the Dodecanamide (B72619) Scaffold in Bioactive Molecule Design

The term "scaffold" in chemistry refers to the core structure of a molecule to which various functional groups can be attached. The dodecanamide scaffold, derived from dodecanoic acid (commonly known as lauric acid), is characterized by its long, unbranched twelve-carbon chain. This long alkyl chain imparts a significant degree of lipophilicity to any molecule that contains it.

This lipophilic nature is a critical factor in the design of bioactive molecules as it can govern how a molecule interacts with biological systems. For instance, increased lipophilicity can enhance a molecule's ability to cross cell membranes and interact with hydrophobic pockets within protein targets. The dodecanamide scaffold is a key component in various surfactants and has been explored in the creation of bioactive polymeric scaffolds for tissue engineering. rsc.org The deliberate incorporation of such a scaffold is a strategic approach to modulate the solubility, permeability, and ultimately, the biological activity of a compound.

Overview of N-Hydroxy-N-Methyl Dodecanamide in Contemporary Research

N-Hydroxy-N-methyl dodecanamide represents a specific molecular architecture that combines the features of the N-hydroxy amide group and the dodecanamide scaffold. The addition of a methyl group to the nitrogen atom of the amide can further influence its electronic properties and steric profile.

While specific research on N-hydroxy-N-methyl dodecanamide is limited, its chemical properties can be inferred from its structure. The presence of the N-hydroxy amide group suggests a potential for this compound to act as a metal-chelating agent and, by extension, an enzyme inhibitor. The long dodecanoyl chain would likely facilitate its interaction with lipid bilayers and hydrophobic domains of proteins.

Below is a table summarizing the known properties of this compound.

| Property | Value |

| Molecular Formula | C13H27NO2 |

| Molecular Weight | 229.36 g/mol |

| IUPAC Name | N-hydroxy-N-methyldodecanamide |

| CAS Number | 93246-56-9 |

Data sourced from public chemical databases.

Contemporary research into related long-chain hydroxamic acids has shown their potential as microtubule destabilizing agents with antitumor activity. This suggests that N-hydroxy-N-methyl dodecanamide could be a candidate for similar investigations in cancer research. The synthesis of N-alkylated amides is an active area of research, with various catalytic systems being developed to facilitate these reactions.

Structure

3D Structure

Properties

CAS No. |

52753-89-6 |

|---|---|

Molecular Formula |

C13H27NO2 |

Molecular Weight |

229.36 g/mol |

IUPAC Name |

N-hydroxy-N-methyldodecanamide |

InChI |

InChI=1S/C13H27NO2/c1-3-4-5-6-7-8-9-10-11-12-13(15)14(2)16/h16H,3-12H2,1-2H3 |

InChI Key |

LLRGNQSEJWROPH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)N(C)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enzymatic Approaches for N Hydroxy N Methyl Dodecanamide

Direct Amidation Strategies for N-Hydroxy-N-Methyl Fattyamides

Direct amidation methods focus on the formation of the amide bond between a dodecanoic acid derivative and N-methylhydroxylamine. These strategies are often straightforward and can be achieved through various reaction conditions.

Refluxing Reactions of Fatty Acid Derivatives with N-Methyl Hydroxylamine

One common approach to synthesizing N-hydroxy-N-methyl fatty amides is through the refluxing of a fatty acid derivative, such as a fatty acid chloride or ester, with N-methylhydroxylamine. This reaction is typically performed in a suitable solvent under elevated temperatures to drive the reaction to completion. The use of a base may be necessary to neutralize the acidic byproduct, such as hydrochloric acid, that is formed during the reaction. While this method is direct, it may not be suitable for substrates with heat-sensitive functional groups. nih.gov

Catalyst-Mediated N-Hydroxyacetylation Reactions for Amide Formation

Catalyst-mediated reactions offer a milder and often more efficient alternative for the formation of N-hydroxy-N-methyl amides. These reactions can proceed under milder conditions than refluxing, which is advantageous for preserving the integrity of the molecule. nih.gov Various catalysts can be employed, including both chemical and enzymatic catalysts, to facilitate the acylation of N-methylhydroxylamine with a dodecanoic acid derivative.

For instance, N-heterocyclic carbenes (NHCs) in combination with a co-catalyst like 1,2,4-triazole (B32235) can promote the amidation of α'-hydroxyenones with amines. nih.gov This type of catalytic system activates the carboxylic acid derivative, making it more susceptible to nucleophilic attack by the hydroxylamine. The reaction proceeds under mild conditions, and the only byproduct is acetone (B3395972), making it a clean and efficient process. nih.gov

| Catalyst System | Reactants | Conditions | Outcome |

| N-Heterocyclic Carbene (NHC) & 1,2,4-Triazole | α'-Hydroxyenone, Amine | Mild | Catalytic amide formation with acetone as the only byproduct. nih.gov |

Chemoenzymatic Synthesis Routes for Dodecanamide (B72619) Derivatives with Hydroxyl Functionality

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical synthesis to produce complex molecules. mdpi.com This approach is particularly useful for introducing specific functionalities, such as hydroxyl groups, with high stereoselectivity. Enzymes can be used to create chiral building blocks that are then incorporated into the final product through chemical reactions. mdpi.com This strategy allows for the synthesis of enantiomerically enriched dodecanamide derivatives. For example, enzymes can be used to resolve a racemic mixture of a precursor, followed by chemical steps to complete the synthesis of the target N-hydroxy-N-methyl dodecanamide.

Stereoselective Synthesis of Chiral N-Hydroxy-N-Methyl Dodecanamide Analogues

The synthesis of specific stereoisomers of N-hydroxy-N-methyl dodecanamide analogues often requires advanced asymmetric synthetic methods. nih.govnih.gov These techniques are crucial when the biological activity of the compound is dependent on its three-dimensional structure.

Catalytic Asymmetric Mannich-Type Reactions

Catalytic asymmetric Mannich-type reactions are a powerful tool for the stereoselective synthesis of β-amino carbonyl compounds, which can be precursors to chiral N-hydroxy-N-methyl dodecanamide analogues. acs.orgacs.org These reactions involve the addition of an enolate to an imine, catalyzed by a chiral catalyst. acs.orgnih.gov The catalyst controls the stereochemical outcome of the reaction, leading to the formation of a specific enantiomer or diastereomer. acs.orgnih.gov By carefully selecting the catalyst and reaction conditions, it is possible to achieve high levels of stereocontrol. acs.orgnih.gov The resulting products can then be further modified to yield the desired chiral N-hydroxy-N-methyl dodecanamide analogue.

| Reaction Type | Key Features | Outcome |

| Catalytic Asymmetric Mannich-Type Reaction | Use of a chiral catalyst to control stereochemistry. | Formation of enantioenriched β-amino carbonyl compounds. acs.orgacs.org |

Crystallization-Induced Asymmetric Transformation (CIAT) Approaches

Crystallization-induced asymmetric transformation (CIAT) is a dynamic process that can be used to convert a mixture of stereoisomers into a single, desired stereoisomer in high yield. acs.orgresearchgate.netacs.org This technique relies on the principle that if a pair of enantiomers or diastereomers can interconvert in solution, and only one of them crystallizes out, the equilibrium will shift to produce more of the crystallizing isomer. acs.orgresearchgate.net This process can lead to a nearly quantitative yield of the desired stereoisomer. acs.org For the synthesis of chiral N-hydroxy-N-methyl dodecanamide analogues, CIAT can be applied to a racemic or diastereomeric mixture of a key intermediate, allowing for the isolation of a single, pure stereoisomer. acs.orgresearchgate.net

| Technique | Principle | Advantage |

| Crystallization-Induced Asymmetric Transformation (CIAT) | Interconversion of stereoisomers in solution with selective crystallization of one isomer. acs.orgresearchgate.net | Can provide a quantitative yield of a single stereoisomer from a racemic or diastereomeric mixture. acs.org |

Spectroscopic Characterization and Advanced Structural Analysis of N Hydroxy N Methyl Dodecanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like N-hydroxy-N-methyl dodecanamide (B72619). By observing the magnetic properties of atomic nuclei, NMR provides rich information about the molecular structure, including the connectivity of atoms and their spatial arrangement.

Proton Nuclear Magnetic Resonance (¹H NMR) for Rotamer Studies

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is particularly valuable for studying the conformational isomers, or rotamers, of N-hydroxy-N-methyl dodecanamide. The amide bond (C-N) in the molecule has a partial double bond character, which restricts free rotation around it. This restriction can lead to the existence of two distinct planar rotamers: the E (trans) and Z (cis) isomers. These isomers are often present in equilibrium and can be observed as separate sets of signals in the ¹H NMR spectrum, especially at lower temperatures.

The key signals to monitor for rotameric studies would be those of the N-methyl (N-CH₃) and the α-methylene (CH₂-C=O) protons, as their chemical environments are significantly different in the E and Z conformations. In the Z isomer, the N-methyl group is cis to the carbonyl oxygen, while in the E isomer, it is trans. This difference in spatial proximity to the deshielding cone of the carbonyl group results in distinct chemical shifts for the N-methyl protons of the two rotamers. Similarly, the α-methylene protons would also exhibit different chemical shifts.

Variable temperature ¹H NMR studies are a powerful tool to investigate this conformational exchange. As the temperature is increased, the rate of rotation around the C-N bond increases. This causes the distinct signals of the two rotamers to broaden and eventually coalesce into a single, time-averaged signal. By analyzing the coalescence temperature and the chemical shift difference between the rotamer signals, the energy barrier to rotation can be calculated.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of N-hydroxy-N-methyl dodecanamide. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, allowing for a complete carbon count and identification of the types of carbon atoms present (e.g., carbonyl, alkyl, N-methyl).

The expected ¹³C NMR spectrum would feature:

A signal for the carbonyl carbon (C=O) in the downfield region, typically around 170-175 ppm.

A signal for the N-methyl carbon (N-CH₃).

A series of signals for the carbons of the dodecyl chain. The α-carbon (next to the carbonyl group) would be the most downfield of the alkyl signals, with the other methylene (B1212753) carbons appearing in a more clustered region. The terminal methyl group of the dodecyl chain would have a characteristic upfield chemical shift.

Similar to ¹H NMR, the presence of E and Z rotamers can also be detected in the ¹³C NMR spectrum, with separate signals appearing for the carbons near the amide bond (carbonyl, α-carbon, and N-methyl carbon) for each rotamer.

Interactive Table: Predicted ¹³C NMR Chemical Shift Ranges for N-Hydroxy-N-Methyl Dodecanamide

| Carbon Atom | Predicted Chemical Shift Range (ppm) |

|---|---|

| C=O | 170 - 175 |

| N-CH₃ | 30 - 40 |

| α-CH₂ | 30 - 35 |

| Alkyl CH₂ | 20 - 30 |

Note: The predicted ranges are based on typical values for similar long-chain amides and may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., NOESY) in Conformational Assignments

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D NMR spectra and for providing detailed insights into the three-dimensional structure and conformation of N-hydroxy-N-methyl dodecanamide.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a particularly powerful 2D NMR experiment for conformational analysis. It detects spatial proximity between protons that are close in space, even if they are not directly connected by chemical bonds. In the context of N-hydroxy-N-methyl dodecanamide, a NOESY experiment would be crucial for differentiating between the E and Z rotamers.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For N-hydroxy-N-methyl dodecanamide, the FTIR spectrum would provide clear evidence of its key structural features and intermolecular interactions.

The most characteristic absorption bands expected in the FTIR spectrum include:

O-H Stretching: A broad band in the region of 3400-3200 cm⁻¹ corresponding to the stretching vibration of the hydroxyl (O-H) group. The broadness of this peak is indicative of hydrogen bonding.

C=O Stretching: A strong, sharp absorption band around 1650-1600 cm⁻¹ due to the stretching vibration of the carbonyl (C=O) group of the amide. The exact position of this band is sensitive to the extent of hydrogen bonding; stronger hydrogen bonding to the carbonyl oxygen shifts the peak to a lower wavenumber.

C-H Stretching: Absorption bands in the 3000-2850 cm⁻¹ region due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the long alkyl chain and the N-methyl group.

C-N Stretching: A band in the 1400-1200 cm⁻¹ region corresponding to the stretching of the amide C-N bond.

Temperature-dependent FTIR studies can be employed to analyze the strength and nature of hydrogen bonding. researchgate.net As the temperature increases, intermolecular hydrogen bonds are weakened or broken, leading to a shift of the O-H and C=O stretching bands to higher wavenumbers. This provides insight into the association of molecules in the condensed phase. researchgate.net

Interactive Table: Characteristic FTIR Absorption Bands for N-Hydroxy-N-Methyl Dodecanamide

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-OH | Stretching | 3400 - 3200 (broad) |

| C=O (Amide) | Stretching | 1650 - 1600 (strong) |

| C-H (Alkyl) | Stretching | 3000 - 2850 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. The nominal molecular weight of N-hydroxy-N-methyl dodecanamide (C₁₃H₂₇NO₂) is approximately 229.36 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound. The fragmentation of this molecular ion provides a "fingerprint" that is characteristic of the molecule's structure. Common fragmentation pathways for long-chain amides include:

α-Cleavage: Cleavage of the bond adjacent to the carbonyl group.

McLafferty Rearrangement: A characteristic fragmentation of carbonyl compounds that have a γ-hydrogen, leading to the loss of a neutral alkene molecule.

Cleavage of the N-O and C-N bonds.

For N-hydroxy-N-methyl dodecanamide, specific fragment ions could arise from the loss of the hydroxyl group, the N-methyl group, or parts of the dodecyl chain.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This technique is ideal for analyzing complex mixtures, identifying unknown components, and quantifying the amount of each substance present.

In a GC-MS analysis, a sample containing N-hydroxy-N-methyl dodecanamide would first be injected into the gas chromatograph. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. N-hydroxy-N-methyl dodecanamide would elute from the column at a specific retention time, which is a characteristic property under a given set of experimental conditions.

As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is then used to confirm the identity of the compound by comparing it to a spectral library or by interpreting the fragmentation pattern. GC-MS is a highly sensitive and specific method for the detection and identification of N-hydroxy-N-methyl dodecanamide in various matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Component Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of non-volatile and thermally labile compounds. usda.gov The method combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For a compound like Dodecanamide, N-hydroxy-N-methyl-, which possesses a long alkyl chain and polar functional groups, LC-MS is an indispensable tool for its analysis in complex mixtures. researchgate.net

The process begins with the introduction of the sample into an LC system, where it travels through a column packed with a stationary phase. Due to the compound's dual nature—a non-polar dodecyl chain and a polar N-hydroxy-N-methyl-amide head—reverse-phase chromatography is typically employed. In this mode, a polar mobile phase is used, causing the non-polar part of the molecule to interact with the non-polar stationary phase. The elution of the compound is then achieved by gradually increasing the non-polarity of the mobile phase (gradient elution). nih.gov

After exiting the LC column, the analyte enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a common "soft ionization" technique used for such molecules, as it minimizes fragmentation and primarily generates the molecular ion. nih.gov Given the molecular formula C₁₃H₂₇NO₂, Dodecanamide, N-hydroxy-N-methyl- has a monoisotopic mass of approximately 229.204 Da. In positive ion mode ESI, the compound is expected to be detected predominantly as the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 230.212. Other adducts, such as sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed.

High-resolution mass spectrometry (HRMS), such as that performed on a Quadrupole Time-of-Flight (QTOF) instrument, can provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition. researchgate.net Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions, confirming the identity of the compound.

Table 1: Hypothetical LC-MS Data for Dodecanamide, N-hydroxy-N-methyl-

| Parameter | Expected Value | Description |

| Retention Time (t_R) | Variable | Dependent on specific LC column, mobile phase, and gradient conditions. |

| Molecular Formula | C₁₃H₂₇NO₂ | The chemical formula of the compound. |

| Exact Mass | 229.2042 u | The calculated monoisotopic mass of the neutral molecule. |

| Observed Ion (m/z) | ~230.2115 | The mass-to-charge ratio of the protonated molecule [M+H]⁺. |

| Ion Formula | [C₁₃H₂₈NO₂]⁺ | The chemical formula of the observed protonated ion. |

X-ray Crystallography for Solid-State Conformational Analysis and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic structure of a crystalline solid. suniv.ac.in This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's specific conformation in the solid state. nih.gov For Dodecanamide, N-hydroxy-N-methyl-, this analysis would uncover the precise arrangement of the long dodecyl chain and the geometry of the N-hydroxy-N-methyl-amide functional group.

While specific crystallographic data for N-hydroxy-N-methyl dodecanamide is not publicly available, studies on similar long-chain hydroxamic acids, such as N-hydroxydodecanamide, provide significant insight. mdpi.comresearchgate.net In the solid state, such molecules typically align in well-ordered layers. The long alkyl chains often pack together due to van der Waals forces, while the polar hydroxamic acid groups engage in extensive intermolecular hydrogen bonding. researchgate.net

Computational Chemistry for Structural Prediction and Interaction Profiling

In the absence of experimental data, or to complement it, computational chemistry offers powerful tools for predicting molecular structure and properties. researchgate.net Techniques like quantitative structure-activity relationship (QSAR) modeling and molecular dynamics can provide insights, but quantum mechanical methods are particularly adept at detailed structural and electronic analysis. nih.gov These in silico methods allow for the rational estimation of the properties of new or uncharacterized compounds like Dodecanamide, N-hydroxy-N-methyl-. researchgate.net

Computational approaches can be used to generate a three-dimensional model of the molecule and calculate its most stable conformation (lowest energy state). Furthermore, these models can be used to profile potential intermolecular interactions, such as hydrogen bonding capabilities and electrostatic potential, which are fundamental to the molecule's behavior in various environments. nih.gov

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. als-journal.com By approximating the electron density of a molecule, DFT can accurately calculate its geometry and a wide range of physicochemical properties. nih.gov

For Dodecanamide, N-hydroxy-N-methyl-, a typical DFT calculation would begin by optimizing the molecule's geometry using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). als-journal.commdpi.com This process finds the lowest energy conformation of the molecule. From this optimized structure, numerous electronic properties can be derived.

Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov Another valuable output is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule. als-journal.com The MEP map identifies electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), offering critical insights into how the molecule will interact with other chemical species. nih.gov

Table 2: Molecular Properties of Dodecanamide, N-hydroxy-N-methyl- Predictable by DFT

| Property | Description | Significance |

| Optimized Geometry | The most stable 3D arrangement of atoms with the lowest potential energy. | Provides foundational data on bond lengths, bond angles, and dihedral angles. |

| Total Energy | The total electronic energy of the molecule in its optimized state. | Allows for comparison of the relative stability of different conformations or isomers. |

| Dipole Moment | A measure of the overall polarity of the molecule resulting from its charge distribution. | Indicates how the molecule will behave in an electric field and its solubility in polar solvents. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons (nucleophilicity). nih.gov |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons (electrophilicity). nih.gov |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap suggests higher chemical stability and lower reactivity. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic potential on the molecule's surface. | Visually identifies sites for intermolecular interactions, particularly hydrogen bonding and reactions. als-journal.com |

Biological Activities and Mechanistic Investigations of N Hydroxy N Methyl Dodecanamide and Analogous Structures in Vitro and Preclinical Studies

Antioxidant Mechanisms and Free Radical Scavenging Potential

While direct antioxidant studies on Dodecanamide (B72619), N-hydroxy-N-methyl- are not extensively documented, the hydroxamic acid functional group (-C(=O)N(OH)R) it contains is well-recognized for its antioxidant and radical scavenging capabilities. technologynetworks.comnih.govnih.gov Oxidative stress, initiated by free radicals, can cause significant damage to biological macromolecules, and compounds that can mitigate this are of great therapeutic interest. technologynetworks.com

The antioxidant effect of hydroxamic acids is largely attributed to the hydroxyl group within their chemical structure, which can donate a hydrogen atom to neutralize free radicals. technologynetworks.com This activity is commonly evaluated using the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) free radical scavenging assay, where the reduction of the deep violet DPPH solution corresponds to the scavenging activity of the antioxidant. technologynetworks.comnih.gov

Studies on various N-arylhydroxamic acids have demonstrated potent, concentration-dependent antioxidant activity. technologynetworks.com Furthermore, derivatives of nonsteroidal anti-inflammatory drugs (NSAIDs) containing a hydroxamic acid moiety have shown significant antioxidant and radical scavenging properties, with some being comparable to the standard antioxidant butylated hydroxyanisole (BHA). nih.govresearchgate.net For instance, the N-methylhydroxamic acid of diclofenac (B195802) was identified as a particularly active antioxidant and radical scavenger. nih.gov In addition to radical scavenging, hydroxamic acids have proven to be excellent antioxidants by inhibiting β-carotene-linoleic acid coupled oxidation and acting as potent lipid peroxidation inhibitors. nih.govnih.gov Their ability to chelate metal ions like Fe²⁺ also contributes to their antioxidant profile, as it can prevent metal-catalyzed oxidative reactions. nih.govnih.gov

| Compound/Class | Assay | Key Finding | Reference |

|---|---|---|---|

| N-arylhydroxamic acids | DPPH Scavenging | Potent, concentration-dependent activity, with scavenging rates up to 82.55%. | technologynetworks.com |

| N-methylhydroxamic acid of diclofenac | DPPH Scavenging | EC₅₀ value of 60.1 µg/mL. | nih.gov |

| General Hydroxamic Acids | β-carotene-linoleic acid assay | Demonstrated excellent antioxidant activity, as effective as BHA. | nih.govnih.gov |

| General Hydroxamic Acids | Fe²⁺-ferrozine test | Acted as stronger Fe²⁺ ion chelators than quercetin. | nih.gov |

Anti-Inflammatory Modulatory Effects in Cellular Models

The hydroxamic acid moiety is a key pharmacophore in the design of various enzyme inhibitors, many of which are implicated in inflammatory pathways. nih.govacs.orgunimi.it Lipoxygenases (LOs) are enzymes that play a critical role in the biosynthesis of leukotrienes, which are potent mediators of inflammation and are involved in the pathophysiology of numerous inflammatory diseases. nih.gov Simple, stable molecules containing the hydroxamic acid functionality have been shown to be potent inhibitors of 5-lipoxygenase (5-LO). nih.govacs.org

The anti-inflammatory potential of hydroxamic acids is often linked to their ability to chelate metal ions, such as the Fe(III) ion required for the catalytic activity of 5-LO. acs.orgunimi.it By coordinating with this metal ion in the enzyme's active site, they can block the metabolic cascade that leads to the production of pro-inflammatory leukotrienes. nih.gov Research has also pointed to hydroxamic acid derivatives as inhibitors of other enzymes involved in inflammation, such as matrix metalloproteinases (MMPs) and cyclooxygenases (COXs). acs.orgunizg.hr Although specific studies on Dodecanamide, N-hydroxy-N-methyl- in cellular models of inflammation have not been reported, the established anti-inflammatory profile of analogous hydroxamic acid structures suggests it is a promising candidate for such investigations. nih.gov

Antimicrobial Efficacy and Antifungal Properties

Hydroxamic acids are recognized for a variety of biological activities, including antibacterial and antifungal properties. unizg.hrnih.govresearchgate.net This antimicrobial action is often associated with their ability to chelate essential metal ions, thereby inhibiting microbial enzymes that depend on these ions for their function. unizg.hrnih.gov

Research has shown that hydroxamic acid derivatives exhibit activity against a range of microorganisms. nih.govnih.gov Of particular relevance is a study on hydroxamic acids with varying carbon chain lengths, which found that derivatives with C12 chains (dodecanoyl group) complexed with iron showed notable antimycobacterial activities, including against Mycobacterium tuberculosis. nih.gov These complexes were effective at inhibiting biofilm development, a key factor in persistent infections. nih.gov

| Compound/Class | Target Organism | Key Finding | Reference |

|---|---|---|---|

| C12 Hydroxamic Acid-Iron Complex | Mycobacterium tuberculosis | Inhibited biofilm development at concentrations of 20-100 µM. | nih.gov |

| Matrine-Hydroxamic Acid Derivative (10g) | Candida albicans | Showed a MIC value of 0.062 mg/mL, significantly more potent than fluconazole. | rsc.org |

| Di-hydroxamate Compounds | Bacillus anthracis (Bla2 MBL) | Acted as competitive inhibitors of metallo-β-lactamase with Kᵢ values in the low micromolar range. | nih.gov |

Enzyme Inhibition Studies and Target Identification

Monoamine Oxidase A (MAO-A) Inhibition

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin (B10506) and norepinephrine. mdpi.comyoutube.com Inhibitors of MAO-A are used in the treatment of depression and other mood disorders. mdpi.comnih.gov A review of the scientific literature reveals no current studies investigating Dodecanamide, N-hydroxy-N-methyl- or the broader class of hydroxamic acids as inhibitors of Monoamine Oxidase A. This represents a gap in the current understanding of the biological targets of this class of compounds and suggests an area for future research.

Ceramide Trafficking Inhibition and Sphingolipid Biosynthesis Modulation

A significant finding in the study of analogous dodecanamide structures is the activity of N-(3-Hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide (HPA-12). smolecule.com This synthetic ceramide analog has been identified as a novel and specific inhibitor of ceramide trafficking from the endoplasmic reticulum (ER) to the Golgi apparatus, which is the site of sphingomyelin (B164518) synthesis. smolecule.com

HPA-12's mechanism of action involves the inhibition of the ceramide transfer protein (CERT), which is a key mediator in the non-vesicular transport of ceramides. smolecule.com By targeting CERT, HPA-12 effectively blocks the conversion of ceramide to sphingomyelin without affecting the activity of sphingomyelin synthase itself or the synthesis of glucosylceramide. smolecule.com Studies have shown that the (1R,3S) stereoisomer of HPA-12, which has a stereochemical resemblance to natural ceramide, is the most active form. smolecule.com This specific inhibition leads to a significant reduction in the cellular content of sphingomyelin, demonstrating a clear modulation of sphingolipid biosynthesis. smolecule.com The targeted action of HPA-12 on a specific lipid transport pathway makes it a valuable tool for cell biology and a lead compound for developing modulators of sphingolipid metabolism.

| Compound | Molecular Target | Mechanism of Action | Biological Effect | Reference |

|---|---|---|---|---|

| N-(3-Hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide (HPA-12) | Ceramide Transfer Protein (CERT) | Inhibits transport of ceramide from the Endoplasmic Reticulum to the Golgi. | Blocks sphingomyelin synthesis, leading to reduced cellular sphingomyelin content. | smolecule.com |

Cholinesterase Enzyme Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov AChE inhibitors are a primary therapeutic strategy for managing symptoms of Alzheimer's disease. nih.gov Currently, there is no scientific evidence to suggest that Dodecanamide, N-hydroxy-N-methyl- or other hydroxamic acid derivatives function as inhibitors of cholinesterase enzymes. While other classes of compounds, such as hydroxybenzoic acids, have been studied for this activity, the potential interaction of hydroxamic acids with AChE remains an unexplored area of research. nih.gov

Investigation of Biological Interactions and Binding Affinities

The biological interactions and binding affinities of N-hydroxy-N-methyl dodecanamide and structurally related compounds have been a subject of scientific inquiry, particularly in the context of their potential as modulators of cellular processes. Investigations have primarily utilized computational and in vitro experimental approaches to elucidate their mechanisms of action at a molecular level.

Molecular Docking Simulations with Biological Macromolecules

While specific molecular docking studies for N-hydroxy-N-methyl dodecanamide are not extensively documented in publicly available literature, the broader class of hydroxamic acid-containing molecules, particularly histone deacetylase (HDAC) inhibitors, has been the subject of numerous computational analyses. These studies provide a framework for understanding the potential interactions of N-hydroxy-N-methyl dodecanamide with biological macromolecules.

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com These simulations are instrumental in drug discovery and molecular biology for predicting the binding affinity and mode of action of a ligand with a protein of interest.

A prominent target for hydroxamic acid-based compounds is the family of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other proteins. mdpi.com The active site of most HDACs contains a zinc ion (Zn²⁺) which is essential for their catalytic activity. mdpi.com

Docking studies with analogous hydroxamic acid-based HDAC inhibitors, such as Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA), have revealed key interaction patterns. nih.govctu.edu.vnnih.gov These studies consistently show that the hydroxamic acid moiety acts as a zinc-binding group, chelating the Zn²⁺ ion in the active site of the HDAC enzyme. mdpi.comnih.gov This interaction is critical for the inhibitory activity of these compounds. The long alkyl chain, such as the dodecanoyl group in N-hydroxy-N-methyl dodecanamide, typically occupies a hydrophobic tunnel in the enzyme's active site. The N-hydroxy-N-methyl group would also be positioned to interact with residues within the active site, potentially influencing selectivity and binding affinity for different HDAC isoforms.

For instance, docking studies of Vorinostat with HDAC8 have detailed its interactions with the Zn²⁺ ion and key amino acid residues like Gly151, Gly304, Asp178, Tyr306, Phe207, and Met274. ctu.edu.vn Similarly, docking simulations of various hydroxamic acids with HDAC2 have been performed to predict their binding affinities and guide the design of more potent inhibitors. researchgate.net These computational models serve as a valuable predictive tool for understanding how N-hydroxy-N-methyl dodecanamide might bind to and inhibit HDACs and other potential protein targets.

Table 1: Key Interactions of Analogous Hydroxamic Acid-Based HDAC Inhibitors from Molecular Docking Studies

| Compound (Analogous Structure) | Target Macromolecule | Key Interacting Residues/Features | Reference |

| Vorinostat (SAHA) | HDAC8 | Zn²⁺, Gly151, Gly304, Asp178, Tyr306, Phe207, Met274 | ctu.edu.vn |

| Vorinostat Analogues | HDAC2, HDAC8 | Binding pocket interactions | nih.gov |

| ω-alkoxy analogue of Vorinostat | HDAC7, HDAC8 | Zinc-dependent HDACs | nih.gov |

This table presents data from molecular docking studies on compounds structurally analogous to N-hydroxy-N-methyl dodecanamide, illustrating the common binding motifs of hydroxamic acid-based HDAC inhibitors.

In Vitro Assays on Cell Lines (e.g., Murine Microglial Cells)

Studies on compounds like Trichostatin A (TSA) and Suberoylanilide Hydroxamic Acid (SAHA) have demonstrated potent anti-inflammatory effects on microglial cells. In lipopolysaccharide (LPS)-induced neuroinflammation models using the murine microglial cell line N9, SAHA was shown to attenuate the inflammatory response. nih.govnih.gov Specifically, SAHA treatment decreased the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-alpha (TNF-α). nih.gov Furthermore, SAHA was found to reduce the total cellular HDAC activity in these cells. nih.gov

Similarly, Trichostatin A has been shown to reduce the activation of microglia in LPS-challenged mice and in the BV-2 microglial cell line. nih.govfrontiersin.org This was accompanied by a decrease in the expression of pro-inflammatory cytokines. nih.gov These effects are often linked to the ability of HDAC inhibitors to increase histone acetylation, leading to changes in gene expression that suppress inflammatory pathways. nih.govnih.gov For example, HDAC inhibition has been shown to inhibit the NF-κB pathway, a key regulator of inflammation. nih.gov

These findings from studies on analogous structures suggest that N-hydroxy-N-methyl dodecanamide, by virtue of its hydroxamic acid functional group and lipophilic tail, may exhibit similar anti-inflammatory properties in microglial cells. The long dodecanoyl chain could influence its membrane permeability and interaction with cellular targets.

Table 2: Effects of Analogous Hydroxamic Acid-Based HDAC Inhibitors on Murine Microglial Cells (In Vitro)

| Compound (Analogous Structure) | Cell Line | Key Findings | Reference |

| Suberoylanilide Hydroxamic Acid (SAHA) | N9 (murine microglial) | Attenuated LPS-induced inflammatory response; Decreased pro-inflammatory cytokines (IL-1β, IL-6, TNF-α); Reduced total HDAC activity. | nih.govnih.gov |

| Trichostatin A (TSA) | BV-2 (murine microglial) | Reduced LPS-induced activation of microglia; Decreased expression of pro-inflammatory cytokines. | nih.govfrontiersin.org |

| Trichostatin A (TSA) | Primary microglia (mouse) | Suppressed inflammatory response. | frontiersin.org |

This table summarizes the observed in vitro effects of analogous hydroxamic acid compounds on murine microglial cell lines, highlighting their potential anti-inflammatory activities.

Self-Assembly and Supramolecular Organization in Biological Contexts

The molecular structure of N-hydroxy-N-methyl dodecanamide, featuring a long hydrophobic dodecanoyl tail and a polar N-hydroxy-N-methyl-amide headgroup, suggests a propensity for self-assembly and the formation of supramolecular structures in aqueous and biological environments. Such amphiphilic molecules can spontaneously organize to minimize the unfavorable interactions between their hydrophobic portions and water.

Studies on long-chain hydroxamic acids have demonstrated their ability to form self-assembled monolayers (SAMs) on various surfaces, including metal oxides. acs.orgharvard.eduacs.org This self-assembly is driven by the interaction of the hydroxamic acid headgroup with the substrate and the van der Waals interactions between the long alkyl chains. acs.orgharvard.edu While these studies are often conducted on inorganic surfaces, they provide evidence for the inherent ability of these molecules to form ordered structures.

In a biological context, such as in the vicinity of cell membranes, N-hydroxy-N-methyl dodecanamide could exhibit similar self-organizing behavior. The long alkyl chain would favor partitioning into the lipid bilayer of cell membranes, while the polar headgroup would likely orient towards the aqueous environment. This insertion could potentially influence membrane properties and the function of membrane-associated proteins.

Furthermore, at sufficient concentrations in aqueous solution, N-alkyl amides with similar structural features have been shown to form micelles and other supramolecular aggregates. nih.gov The critical micelle concentration and the size and shape of these aggregates are dependent on the specific chemical structure of the molecule. nih.gov The formation of such aggregates can significantly impact the bioavailability and pharmacological effects of a compound. nih.gov The self-assembly of N-hydroxy-N-methyl dodecanamide could therefore play a crucial role in its biological activity, influencing its distribution, local concentration, and interaction with biological targets. The study of long-chain fatty acids with methyl branches has also shown that even small structural changes can significantly affect their packing and the morphology of the resulting monolayers. rsc.org

Structure Activity Relationship Sar Studies of N Hydroxy N Methyl Dodecanamide Derivatives

Impact of N-Substituent Modifications on Biological Activities

The substitution pattern on the nitrogen atom of the hydroxamic acid moiety has a profound impact on the biological activity of these compounds. The parent compound, Dodecanamide (B72619), N-hydroxy-N-methyl-, features a methyl group on the nitrogen. Modifications at this position, including the replacement of the methyl group with other alkyl or aryl substituents, can significantly alter the compound's inhibitory profile.

Research on various hydroxamic acid derivatives has shown that the nature of the N-substituent can influence several key properties of the molecule, including its acidity, metal-chelating ability, and steric interactions with the target enzyme. For instance, replacing the N-H proton with an alkyl or aryl group can decrease the pKa of the hydroxamic acid, thereby affecting its ionization state under physiological conditions nih.gov.

In a series of N-substituted hydroxamic acids, it was observed that N-alkyl substitution could lead to varied biological outcomes. While some studies suggest that N-alkylation can be detrimental to activity, others have found that specific N-alkyl groups can enhance potency. For example, in a study of N-alkyl benzohydroxamic acids, it was found that these compounds could be activated to produce reactive N-centered free radicals, a property not observed with their N-unsubstituted counterparts nih.gov. This suggests that N-alkylation can introduce novel mechanisms of action.

Furthermore, the introduction of bulkier N-substituents can modulate the selectivity of the inhibitor. While smaller N-alkyl groups may be well-tolerated, larger groups can introduce steric hindrance, preventing the molecule from binding effectively to the active site of the target enzyme. Conversely, in some cases, a larger N-substituent may provide additional beneficial interactions with the enzyme, leading to increased potency. The choice between an N-alkyl and an N-aryl substituent can also have a significant impact, with aryl groups offering the potential for additional π-π stacking or other non-covalent interactions with the enzyme surface researchgate.net.

The following table summarizes the general trends observed for N-substituent modifications in hydroxamic acid derivatives:

| N-Substituent Modification | General Impact on Biological Activity | References |

| Replacement of N-H with N-Alkyl (e.g., N-Methyl) | Can decrease pKa, potentially altering the ionization state and metal-chelating ability. May introduce new mechanisms of action, such as the formation of N-centered radicals. | nih.govnih.gov |

| Variation of N-Alkyl Chain Length | Smaller alkyl groups are often well-tolerated. Larger alkyl groups may introduce steric hindrance or provide additional beneficial interactions, depending on the enzyme's active site topology. | nih.gov |

| Introduction of N-Aryl Groups | Can introduce the potential for π-π stacking and other non-covalent interactions with the enzyme, potentially enhancing binding affinity and selectivity. | researchgate.net |

Role of Hydroxyl Group Position and Number in Bioactivity Profiles

The hydroxyl group of the hydroxamic acid moiety is fundamental to the biological activity of these compounds, primarily due to its critical role in chelating the metal ions often found in the active sites of target enzymes, such as the zinc ion in HDACs nih.govacs.org. The geometry of the hydroxamic acid, which can exist in cis and trans conformations, is crucial for this interaction, with the cis form being required for effective chelation nih.gov.

The position of the hydroxyl group is therefore of paramount importance. Any alteration to its position within the N-hydroxy-N-methyl-dodecanamide scaffold would likely abolish its metal-chelating ability and, consequently, its inhibitory activity against metalloenzymes. The bidentate coordination of the hydroxamic acid's carbonyl and hydroxyl groups to the metal ion forms a stable five-membered ring, an interaction that is highly sensitive to the spatial arrangement of these functional groups researchgate.net.

The key aspects of the hydroxyl group's role are summarized below:

| Feature | Importance in Bioactivity | References |

| Position | The specific arrangement of the hydroxyl and carbonyl groups is essential for the bidentate chelation of metal ions in enzyme active sites. Altering this position would likely eliminate inhibitory activity. | acs.orgresearchgate.net |

| Number | A single hydroxamic acid moiety is typically sufficient for potent inhibition. The addition of more hydroxyl groups is not a common strategy for this class of compounds and could negatively impact pharmacokinetic properties. | |

| Conformation | The ability to adopt a cis conformation is crucial for the hydroxamic acid to effectively chelate the metal ion in the enzyme's active site. | nih.gov |

Influence of Dodecyl Chain Length and Saturation on Efficacy and Selectivity

The dodecyl (C12) chain of N-hydroxy-N-methyl-dodecanamide acts as a linker that positions the metal-binding hydroxamic acid group within the active site of the target enzyme. The length and saturation of this aliphatic chain are critical determinants of the compound's efficacy and selectivity.

In the context of HDAC inhibitors, the linker region is known to occupy a hydrophobic channel leading to the active site. The length of this chain is therefore crucial for optimal positioning of the hydroxamic acid for zinc chelation. Studies on a variety of hydroxamic acid-based HDAC inhibitors have demonstrated that there is an optimal chain length for inhibitory activity, and deviations from this optimum can lead to a significant loss of potency mdpi.com. For aliphatic hydroxamic acids, a chain length of around 6 to 8 carbons is often found to be optimal for interacting with the tubular pocket of HDACs. However, longer chains, such as the dodecyl chain, may be beneficial for targeting specific isoforms of HDACs or other enzymes with deeper hydrophobic pockets.

The saturation of the alkyl chain also plays a role in the molecule's biological activity. The introduction of double or triple bonds can alter the conformational flexibility of the chain, which may affect how it fits within the enzyme's active site. An unsaturated chain may adopt a more rigid conformation, which could be either beneficial or detrimental to binding, depending on the specific topology of the active site. Furthermore, the presence of unsaturation can introduce the potential for additional interactions, such as π-π stacking if the unsaturated bond is part of a larger conjugated system.

The table below outlines the influence of the dodecyl chain's characteristics on biological activity:

| Chain Characteristic | Influence on Efficacy and Selectivity | References |

| Length | An optimal chain length is required for effective positioning of the hydroxamic acid in the enzyme's active site. The dodecyl chain's length suggests it may target enzymes with deep hydrophobic pockets. | mdpi.com |

| Saturation | The degree of saturation affects the conformational flexibility of the chain. Unsaturated chains are more rigid, which can impact binding affinity and selectivity. | |

| Branching | Introduction of branches on the alkyl chain can provide additional steric bulk, which may enhance selectivity for certain enzyme isoforms by exploiting specific features of their active sites. |

Stereochemical Control and its Importance in Functional Modulation

Stereochemistry can play a critical role in the biological activity of drug molecules, as enzymes are chiral macromolecules that often exhibit a high degree of stereoselectivity towards their substrates and inhibitors. While the parent compound, N-hydroxy-N-methyl-dodecanamide, is achiral, the introduction of chiral centers into its derivatives can have a significant impact on their functional modulation.

Chiral centers can be introduced in several ways, such as by branching the dodecyl chain or by incorporating chiral moieties into the N-substituent. The different stereoisomers of such a modified compound can exhibit vastly different biological activities. One enantiomer may bind with high affinity to the target enzyme, while the other may be completely inactive. This is because the precise three-dimensional arrangement of atoms is crucial for establishing the optimal non-covalent interactions with the enzyme's active site.

For example, in the case of N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide, a related compound, the specific stereochemistry is essential for its activity as a competitive antagonist of ceramide trafficking (CERT) smolecule.com. This highlights the importance of stereochemical control in the design of potent and selective inhibitors. The ability to synthesize stereochemically pure compounds is therefore a key aspect of developing optimized analogues.

The importance of stereochemical control is summarized in the following points:

Enantioselectivity of Enzymes: Enzymes are chiral and can differentiate between the stereoisomers of a chiral drug molecule.

Differential Biological Activity: Different enantiomers of a chiral derivative can have significantly different potencies and selectivities.

Improved Therapeutic Profile: The use of a single, more active enantiomer can lead to a better therapeutic profile with fewer side effects.

Synthesis of Stereochemically Pure Compounds: The ability to synthesize enantiomerically pure compounds is crucial for developing optimized analogues and for conducting accurate SAR studies.

Rational Design Principles for Optimized Analogues

Based on the structure-activity relationships discussed in the preceding sections, a set of rational design principles can be formulated for the development of optimized analogues of N-hydroxy-N-methyl-dodecanamide. These principles aim to guide the medicinal chemist in making targeted structural modifications to enhance the desired biological activity while minimizing off-target effects.

Preservation of the Hydroxamic Acid Moiety: The N-hydroxy amide functional group is the key metal-binding element and should generally be conserved. Modifications to this group should be approached with caution, as they are likely to abolish the primary mechanism of action for metalloenzyme inhibition.

Systematic Exploration of N-Substituents: The N-methyl group can be replaced with a variety of other substituents to probe for beneficial interactions with the target enzyme. A systematic approach, starting with small alkyl groups and progressing to larger, more complex moieties, including aryl and heteroaryl rings, can be employed. The goal is to identify substituents that can form additional hydrogen bonds, hydrophobic interactions, or π-stacking interactions with the enzyme surface.

Optimization of the Linker Chain: The length, saturation, and branching of the dodecyl chain should be systematically varied. Shorter and longer chains should be synthesized to determine the optimal length for the target enzyme. The introduction of unsaturation or branching can be used to modulate the conformational properties of the linker and to probe for specific hydrophobic pockets within the enzyme's active site.

Incorporation of Stereochemical Elements: The introduction of chiral centers, particularly in the linker or N-substituent, should be considered as a strategy to enhance potency and selectivity. The synthesis and biological evaluation of individual stereoisomers are essential to identify the most active configuration.

Computational Modeling and Docking Studies: In conjunction with synthetic efforts, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be invaluable tools. These methods can help to predict how different structural modifications will affect binding to the target enzyme and can guide the selection of the most promising analogues for synthesis.

Emerging Research Directions and Academic Applications of N Hydroxy N Methyl Dodecanamide

Role in the Development of Biodegradable Dispersants

The amphiphilic nature of N-hydroxy-N-methyl dodecanamide (B72619), possessing both a long hydrophobic alkyl chain and a hydrophilic N-hydroxy-N-methyl amide head group, makes it a candidate for surfactant applications. Research into fatty hydroxamic acids and their derivatives has highlighted their potential as effective surfactants, particularly in the detergent industry. scispace.com

A key area of investigation is their application as biodegradable dispersants. The synthesis of N-hydroxy-N-methyl fatty amides from natural sources like palm oil, which contains dodecanoic acid as a component, underscores the potential for creating bio-based and potentially biodegradable products. scispace.com The effectiveness of such compounds as dispersants is attributed to their ability to reduce surface tension at the oil-water interface, a critical function in breaking down oil slicks into smaller droplets that can be more readily biodegraded by microorganisms.

While specific studies on the biodegradability of pure N-hydroxy-N-methyl dodecanamide are limited, the use of fatty acid feedstocks from vegetable oils suggests a favorable environmental profile compared to petroleum-based surfactants. The synthesis from palm oil has been optimized, with studies exploring the effects of reaction time, solvent, and molar ratios of reactants to maximize yield. scispace.com

Table 1: Optimized Synthesis Parameters for N-Hydroxy-N-Methyl Fatty Amides from Palm Oil scispace.com

| Parameter | Optimal Condition |

| Reaction Time | 16 hours |

| Solvent | Hexane |

| Molar Ratio (N-methylhydroxylamine/oil) | 6.5:1 |

This research paves the way for the development of a new class of environmentally friendlier dispersants derived from renewable resources.

Utility as Intermediates and Building Blocks in Complex Organic Synthesis

The N-hydroxy-N-methyl amide functional group is a versatile moiety in organic synthesis, serving as a valuable intermediate and building block for the construction of more complex molecules. N-hydroxy amides, in general, are precursors to a variety of other functional groups and can participate in a range of chemical transformations. nih.gov

The presence of the hydroxyl group on the nitrogen atom allows for further functionalization, making these compounds useful synthons. For instance, N-hydroxyindoles have been utilized as synthetic intermediates in the total synthesis of several natural products. nih.gov While direct examples of N-hydroxy-N-methyl dodecanamide in complex total synthesis are not widely reported, the principles governing the reactivity of N-hydroxy amides suggest its potential utility.

The long dodecyl chain provides a lipophilic segment that can be desirable in the synthesis of molecules targeted for biological membranes or other nonpolar environments. The N-hydroxy-N-methyl group can act as a directing group or be transformed into other functionalities, such as nitrones or N-alkoxyamides, which are themselves useful in various cycloaddition and rearrangement reactions. The synthesis of N-hydroxy-N-methyl fatty amides from readily available starting materials like palm oil further enhances their attractiveness as versatile building blocks. scispace.com

Contributions to Research on Self-Assembled Molecular Architectures

The ability of molecules to spontaneously organize into well-defined, non-covalent assemblies is a cornerstone of supramolecular chemistry and materials science. Long-chain amphiphilic molecules, such as N-hydroxy-N-methyl dodecanamide, are prime candidates for forming such self-assembled structures.

The interplay of the long, hydrophobic dodecyl tail and the polar N-hydroxy-N-methyl amide head group can lead to the formation of various aggregates in solution, including micelles and vesicles. These structures are driven by the hydrophobic effect, where the nonpolar tails cluster together to minimize contact with water, while the hydrophilic heads remain exposed to the aqueous environment.

While specific studies on the self-assembly of N-hydroxy-N-methyl dodecanamide are not extensively documented, research on related long-chain amides demonstrates their propensity to form ordered structures. The N-hydroxy amide group, with its capacity for hydrogen bonding, can play a significant role in directing the formation and stability of these supramolecular architectures. This can lead to the formation of one-dimensional fibers, two-dimensional sheets, or three-dimensional networks, depending on the specific molecular structure and the surrounding conditions. Such self-assembled materials have potential applications in areas like drug delivery, nanotechnology, and the creation of novel biomaterials.

Interdisciplinary Applications in Plant-Derived Amide Research

Amides are a diverse class of naturally occurring compounds in plants, playing crucial roles in defense, signaling, and development. While the direct isolation of N-hydroxy-N-methyl dodecanamide from plants has not been reported, the study of plant-derived amides provides a rich context for understanding its potential biological significance.

Many plant amides are derived from fatty acids and amines, and they exhibit a wide range of biological activities, including insecticidal, antifungal, and antimicrobial properties. The structural similarity of N-hydroxy-N-methyl dodecanamide to naturally occurring fatty acid amides suggests that it could have interesting biological activities.

Research into the biosynthesis of long-chain fatty acid amides in various organisms is an active area. usf.edu Understanding these pathways could provide insights into how compounds like N-hydroxy-N-methyl dodecanamide might be produced biologically or how they could interact with biological systems. The study of hydroxycinnamic acid amides in plants, for example, reveals their importance in plant-pathogen interactions and stress responses. This interdisciplinary research at the interface of chemistry and plant biology could uncover novel applications for synthetic amides that mimic the structure and function of natural products.

Future Perspectives in Computational Chemistry and Drug Discovery (Preclinical)

The unique structural features of N-hydroxy-N-methyl dodecanamide make it an interesting subject for computational chemistry studies and a potential lead structure in preclinical drug discovery.

Computational Chemistry: Molecular dynamics simulations can be employed to predict the behavior of N-hydroxy-N-methyl dodecanamide in various environments. nih.govnih.gov These simulations can provide insights into its conformational preferences, its interactions with water and other solvents, and its propensity to self-assemble into larger structures. Such computational studies can help in designing experiments and understanding the fundamental properties of this molecule at an atomic level. For instance, simulations could predict the critical micelle concentration or the morphology of aggregates, guiding its development as a dispersant or in materials science.

Drug Discovery (Preclinical): Fatty acid amides are a well-established class of bioactive molecules. For example, fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system, and its inhibitors are being explored as potential therapeutics for pain and other neurological disorders. nih.govnih.gov The N-hydroxy amide moiety is also a known pharmacophore in various enzyme inhibitors.

The combination of a long fatty acid chain and an N-hydroxy-N-methyl amide group in a single molecule presents a novel scaffold for drug design. Preclinical research could explore the potential of N-hydroxy-N-methyl dodecanamide and its analogues to interact with various biological targets. Its lipophilic nature may facilitate crossing of biological membranes, a desirable property for many drug candidates. Future research in this area would involve in vitro screening against a panel of enzymes and receptors, followed by cell-based assays to evaluate its biological activity and potential therapeutic applications.

Q & A

Q. What are the recommended safety protocols for handling N-hydroxy-N-methyl-dodecanamide in laboratory settings?

Answer: Based on GHS classification, this compound exhibits acute oral toxicity (Category 4), skin/eye irritation (Category 2/2A), and respiratory irritation (Category 3). Researchers should use PPE (nitrile gloves, safety goggles, respirators) and ensure proper ventilation to minimize inhalation risks. Storage should be in a cool, dry area away from incompatible materials. Safety protocols align with OSHA HCS standards .

Q. How can the molecular structure of N-hydroxy-N-methyl-dodecanamide be confirmed experimentally?

Answer: Use a combination of FT-IR for amide bond verification (~1650 cm⁻¹ C=O stretch), H NMR to identify N-methyl and hydroxyl protons (δ 2.8–3.2 ppm for N–CH, δ 1.5–2.0 ppm for –OH), and high-resolution mass spectrometry (HRMS) to confirm molecular weight (expected [M+H] ~200–220 Da). Cross-reference with CAS 1120-16-7 data .

Q. What solvent systems are compatible with N-hydroxy-N-methyl-dodecanamide for solubility studies?

Answer: The compound is likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to its amide group. Test solubility gradients in ethanol, acetone, and hexane. Note that solubility may decrease with alkyl chain length; use sonication or heating (≤99°C, its melting point) to enhance dissolution .

Advanced Research Questions

Q. How can discrepancies in reported boiling points (e.g., 335.1°C at 760 mmHg vs. 166–167°C at 2 mmHg) be resolved during purification?

Answer: The lower boiling point under reduced pressure (2 torr) reflects vacuum distillation feasibility. For precise purification, use fractional distillation under controlled vacuum (0.02–0.05 atm) and monitor via GC-MS. Validate purity using differential scanning calorimetry (DSC) to match the melting point (99°C) .

Q. What strategies optimize the synthesis of N-hydroxy-N-methyl-dodecanamide to minimize byproducts like N,N-dimethyl derivatives?

Answer: Employ a stepwise reaction: (1) React lauroyl chloride with hydroxylamine to form N-hydroxy-dodecanamide, then (2) selectively methylate the hydroxyl group using dimethyl sulfate in anhydrous THF. Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1) to isolate intermediates and reduce over-alkylation .

Q. How can spectral mismatches in GC-MS and 1^11H NMR data (e.g., unexpected alkene signals) be addressed during microbial metabolite analysis?

Answer: Contamination or degradation during extraction may introduce artifacts. Use deuterated solvents (e.g., CDCl) for NMR, and repeat GC-MS with a polar column (e.g., DB-5MS) to enhance resolution. Compare retention indices (RI) with databases like NIST11; deviations >50 RI units suggest structural anomalies requiring further isolation .

Q. What analytical methods distinguish N-hydroxy-N-methyl-dodecanamide from structurally similar amides (e.g., Lauramide MEA) in formulation studies?

Answer: Utilize LC-MS/MS with a C18 column and MRM transitions specific to the hydroxyl-methyl moiety. For quantification, develop a calibration curve using synthetic standards. Confirm via C NMR, where the N–CH carbon resonates at δ 35–40 ppm, distinct from N–CH in Lauramide MEA .

Q. How does the presence of N-hydroxy-N-methyl-dodecanamide affect the stability of surfactant formulations under varying pH conditions?

Answer: Conduct accelerated stability tests (40°C/75% RH for 6 weeks) at pH 4–9. Monitor hydrolysis via HPLC-UV (λ = 210 nm). The compound is stable in neutral to slightly acidic conditions but may hydrolyze above pH 8, releasing lauric acid. Stabilize with antioxidants (e.g., BHT) in alkaline formulations .

Q. What in vitro assays are suitable for evaluating the cytotoxicity of N-hydroxy-N-methyl-dodecanamide in mammalian cell lines?

Answer: Use MTT assays on HEK-293 or HaCaT cells. Prepare serial dilutions (0.1–100 µM) in DMEM and incubate for 24–48 hrs. Compare IC values with positive controls (e.g., SDS). Note that EC classification (skin irritation) requires corroboration via reconstructed epidermis models like EpiDerm™ .

Q. How can computational modeling predict the biodegradation pathways of N-hydroxy-N-methyl-dodecanamide in aquatic environments?

Answer: Apply QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives. Simulate hydrolysis using Gaussian09 at the B3LYP/6-31G* level to identify cleavage sites. Validate experimentally via OECD 301F tests, measuring CO evolution over 28 days .

Data Contradiction & Validation

Q. How to reconcile conflicting ecotoxicity data (e.g., low bioaccumulation potential vs. high logP)?

Answer: Although logP (~4.7) suggests lipophilicity, the amide group may reduce membrane permeability. Conduct bioconcentration factor (BCF) tests using Daphnia magna. If BCF < 500, the compound is classified as non-bioaccumulative despite high logP. Cross-validate with read-across data from structurally similar amides .

Q. Why do GC-MS spectra of N-hydroxy-N-methyl-dodecanamide show unexpected fragments (e.g., m/z 85)?

Answer: Thermal decomposition during GC injection may generate lauric acid (m/z 200) and methylhydroxylamine fragments. Use cold on-column injection or derivatize with BSTFA to stabilize the hydroxyl group. Compare with EI-MS libraries to distinguish degradation products from true metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.